![molecular formula C20H23ClN4O3S B2904338 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride CAS No. 1215601-79-8](/img/structure/B2904338.png)
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride is a useful research compound. Its molecular formula is C20H23ClN4O3S and its molecular weight is 434.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Evaluation
Novel derivatives of 6-amino-2-phenylbenzothiazole, including compounds similar to N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride, have been synthesized and evaluated for their antitumor activity. These compounds were found to exert cytostatic activities against various malignant human cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2), as well as against normal human fibroblast cell lines (WI-38) (Racané et al., 2006).
Hypoxia-selective Antitumor Agents
Research on regioisomers of novel hypoxia-selective cytotoxins, structurally related to N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride, has shown that certain derivatives exhibit high hypoxic selectivity. These compounds demonstrate significant cytotoxicity towards hypoxic tumor cells, suggesting their potential as targeted antitumor agents (Palmer et al., 1996).
Synthesis of Chlorantraniliprole
In related synthetic pathways, 3-methyl-2-nitrobenzoic acid has been utilized as a starting material in a series of reactions to synthesize key intermediates, which are structurally related to N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride. These intermediates play a crucial role in the synthesis of chlorantraniliprole, a notable example of their application in developing agricultural chemicals (Yi-fen et al., 2010).
Quality Control in Anticonvulsant Development
Quality control methods have been developed for potential anticonvulsants, including derivatives similar to N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride. These methods are crucial for the standardization and validation of new medicinal substances, demonstrating the compound's significance in the pharmaceutical research process (Sych et al., 2018).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S.ClH/c1-13-11-14(2)18-16(12-13)21-20(28-18)23(10-9-22(3)4)19(25)15-7-5-6-8-17(15)24(26)27;/h5-8,11-12H,9-10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOKBMMXVXUBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=CC=C3[N+](=O)[O-])C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride |
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